

# 4-Chloro-3-fluorophenethyl alcohol molecular weight

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## Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

Cat. No.: B1597430

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An In-depth Technical Guide to **4-Chloro-3-fluorophenethyl Alcohol**: Synthesis, Characterization, and Application in Drug Discovery

## Executive Summary

**4-Chloro-3-fluorophenethyl alcohol** is a halogenated aromatic compound with significant potential as a chemical intermediate and building block in the synthesis of novel pharmaceutical agents and agrochemicals. The strategic placement of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed overview of the core physicochemical properties of **4-Chloro-3-fluorophenethyl alcohol**, outlines plausible synthetic strategies, and details a robust workflow for its analytical characterization. Furthermore, it contextualizes the compound's utility by exploring the established roles of its structural analogs in modern drug discovery and development. While public domain data on this specific isomer (CAS 206362-79-0) is limited, this document synthesizes information from closely related halogenated phenethyl alcohols to provide a validated and logical framework for its practical application.

# Physicochemical Properties and Structural Identification

The identity and purity of a starting material are foundational to any successful synthetic campaign. **4-Chloro-3-fluorophenethyl alcohol** belongs to a class of substituted phenylethanols, and its properties can be understood in the context of its isomers and related analogs.

## Core Compound Data

The primary subject of this guide is 2-(4-Chloro-3-fluorophenyl)ethanol. Its fundamental properties, alongside those of key structural analogs, are summarized below for comparative analysis.

Property	4-Chloro-3-fluorophenethyl alcohol	3-Chloro-4-fluorophenethyl alcohol	4-Chlorophenethyl alcohol	4-Fluorophenethyl alcohol
Structure				
Synonym(s)	2-(4-Chloro-3-fluorophenyl)ethanol	2-(3-Chloro-4-fluorophenyl)ethanol	2-(4-Chlorophenyl)ethanol	2-(4-Fluorophenyl)ethanol
CAS Number	206362-79-0[1]	MFCD06201121	1875-88-3[2]	7589-27-7
Molecular Formula	C <sub>8</sub> H <sub>8</sub> CIFO	C <sub>8</sub> H <sub>8</sub> CIFO	C <sub>8</sub> H <sub>9</sub> ClO	C <sub>8</sub> H <sub>9</sub> FO[3]
Molecular Weight	174.60 g/mol	174.60 g/mol	156.61 g/mol [2]	140.15 g/mol

## Synthesis and Manufacturing Insights

The synthesis of halogenated phenethyl alcohols typically involves the reduction of a corresponding substituted phenylacetic acid or a derivative thereof. The choice of starting material and reducing agent is critical and is often dictated by cost, scalability, and functional group tolerance.

## Proposed Synthetic Pathway: Reduction of 4-Chloro-3-fluorophenylacetic Acid

A robust and widely applicable method for preparing phenethyl alcohols is the reduction of the corresponding phenylacetic acid. This transformation can be efficiently achieved using powerful reducing agents like sodium borohydride in the presence of a catalyst or co-reagent. A patented process for a related compound, 4-chlorophenethyl alcohol, utilizes sodium borohydride with iodine to reduce 4-chlorophenylacetic acid, which itself is synthesized from 4-chloroacetophenone[4]. This established methodology provides a strong causal basis for a proposed synthesis of **4-Chloro-3-fluorophenethyl alcohol**.

The rationale for this two-step approach is process efficiency and substrate availability. Substituted acetophenones are common commercial starting materials. Their conversion to the phenylacetic acid, followed by reduction, is a reliable sequence. The reduction of the carboxylic acid is a critical step that requires a potent reducing system, as borohydrides alone are often insufficient. The addition of iodine to sodium borohydride generates diborane in situ, which is highly effective for this type of reduction.



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Caption: Proposed two-step synthesis of **4-Chloro-3-fluorophenethyl alcohol**.

## Experimental Protocol: Reduction of Phenylacetic Acid

This protocol is a representative methodology based on established chemical principles for analogous compounds[4]. Researchers must conduct their own risk assessment and optimization.

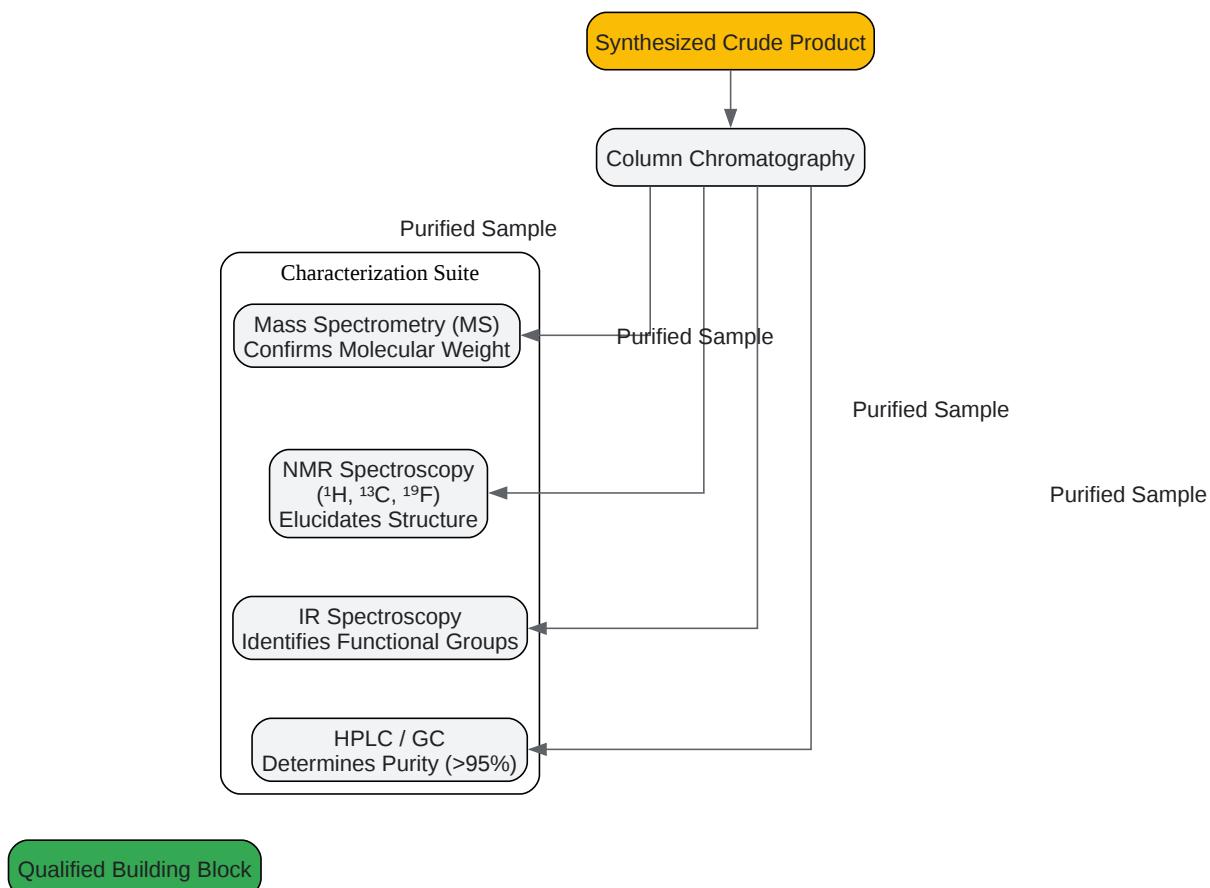
- Reaction Setup: To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 4-Chloro-3-fluorophenylacetic acid (1.0 eq).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0°C using an ice bath.

- Reducing Agent Preparation: In a separate flask, cautiously add sodium borohydride ( $\text{NaBH}_4$ , 2.0-3.0 eq) to another portion of anhydrous THF.
- Iodine Addition: To the stirred  $\text{NaBH}_4$  suspension at 0°C, slowly add a solution of iodine ( $\text{I}_2$ , ~1.0-1.5 eq) in THF. The addition is exothermic and results in the evolution of hydrogen gas; ensure adequate ventilation and slow addition. Stir until the brown color of the iodine disappears.
- Reduction: Slowly add the solution of the phenylacetic acid from step 2 to the reducing agent mixture from step 4, maintaining the temperature at 0-5°C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding methanol, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
- Workup and Extraction: Adjust the pH to acidic (~pH 2-3) with dilute HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final **4-Chloro-3-fluorophenethyl alcohol**.

This self-validating protocol includes a clear endpoint (consumption of starting material) and a standard purification method, ensuring the isolation of a well-characterized product.

## Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug development. A multi-technique approach is required for unambiguous characterization.

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Caption: Standard analytical workflow for compound characterization.

- Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular mass of the target compound. For **4-Chloro-3-fluorophenethyl alcohol** ( $C_8H_8ClFO$ ), the expected monoisotopic mass is approximately 174.02 g/mol [5]. The presence of a chlorine atom will result in a characteristic  $M+2$  isotopic pattern with a ratio of roughly 3:1, providing strong evidence for its incorporation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
  - $^1H$  NMR: Will confirm the presence of the ethyl chain ( $-CH_2CH_2OH$ ) and the substitution pattern on the aromatic ring. The protons on the phenyl ring will exhibit complex splitting patterns due to  $^3J$  (H-H) and  $^4J$  (H-F) coupling.
  - $^{13}C$  NMR: Will show the correct number of carbon signals (8 expected) and their chemical environments.
  - $^{19}F$  NMR: Will show a singlet for the single fluorine atom, confirming its presence.
- Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. A broad absorption band in the region of  $3200-3600\text{ cm}^{-1}$  is a definitive indicator of the alcohol's O-H stretching vibration[6].
- Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound. For use in drug discovery, a purity level of  $>95\%$  is typically required.

## Role and Application in Drug Discovery

Halogenated organic molecules are of paramount importance in modern pharmaceuticals. The inclusion of chlorine and fluorine atoms into a drug candidate can profoundly influence its biological and physical properties.

## The Strategic Value of Halogenation

- Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

- **Lipophilicity and Permeability:** Both chlorine and fluorine are lipophilic, which can enhance a molecule's ability to cross cellular membranes. The specific substitution pattern allows for precise control over the overall LogP value.
- **Binding Affinity:** Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly increase binding affinity and selectivity. Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their synthesis[7].

## Established Applications of Structural Analogs

While specific applications for **4-Chloro-3-fluorophenethyl alcohol** are not yet widely published, its structural congeners are well-established intermediates. For example, 4-chlorophenethyl alcohol is a key intermediate in the synthesis of Fenbuconazole, a potent triazole fungicide[4]. Similarly, 4-fluorophenethyl alcohol has been used as a precursor in the synthesis of other functionalized molecules for research applications. These examples authoritatively ground the utility of the phenethyl alcohol scaffold as a validated starting point for accessing more complex, biologically active molecules.

## Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a full GHS classification for **4-Chloro-3-fluorophenethyl alcohol** is not available, data from close analogs provides a reliable basis for a cautious approach[1].

Hazard Category	Information	Source Analog
Acute Toxicity	Danger: Toxic if swallowed (H301).	3-Chloro-4-fluorophenethyl alcohol
Skin Irritation	Warning: Causes skin irritation (H315).	4-Fluorophenethyl Alcohol (GHS Classification)
Eye Irritation	Warning: Causes serious eye irritation (H319).	4-Fluorophenethyl Alcohol (GHS Classification)
Combustibility	Combustible liquid.	4-Fluorophenethyl alcohol

### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when heating or concentrating solutions.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. The storage class is typically for combustible liquids[2].

## Conclusion

**4-Chloro-3-fluorophenethyl alcohol** represents a promising, albeit underexplored, building block for the fields of pharmaceutical and agrochemical research. Its dual halogenation offers a strategic advantage for modulating molecular properties critical for biological activity. Based on established chemical precedent, its synthesis is readily achievable through the reduction of the corresponding phenylacetic acid. The analytical workflows detailed herein provide a robust framework for its characterization and quality control. By leveraging the insights gained from its structural analogs, researchers can confidently integrate this compound into discovery programs to explore new chemical space and develop next-generation therapeutic agents.

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## References

- 1. echemi.com [echemi.com]
- 2. 4-Chlorophenethyl alcohol 99 1875-88-3 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 5. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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